molecular formula C20H26N2O4S2 B2514455 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251634-74-8

3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2514455
CAS No.: 1251634-74-8
M. Wt: 422.56
InChI Key: XLMKWJVSSLEVCP-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a sulfonamido group substituted with a 4-methoxy-N-methylphenyl moiety and a 4-methylcyclohexylamine at the carboxamide position.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14-4-6-15(7-5-14)21-20(23)19-18(12-13-27-19)22(2)28(24,25)17-10-8-16(26-3)9-11-17/h8-15H,4-7H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMKWJVSSLEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 356.46 g/mol
  • IUPAC Name : this compound

Thiophene derivatives, including the compound , exhibit a variety of biological activities through several mechanisms:

  • Anticancer Activity : Many thiophene derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds similar to thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects on various human tumor cell lines by activating caspases and disrupting mitochondrial membrane potential .
  • Inhibition of Tubulin Polymerization : Certain thiophene-based compounds act as inhibitors of tubulin polymerization, effectively arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for their anticancer efficacy .
  • Antimicrobial Properties : Thiophene derivatives have also been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant pathogens .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeReferenceObserved Effect
Anticancer , Induces apoptosis in cancer cell lines
Tubulin Inhibition Arrests cell cycle at G(2)/M phase
Antibacterial Effective against Gram-negative bacteria
Antioxidant Exhibits significant antioxidant activity

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that thiophene-2-carboxamide derivatives can significantly inhibit the growth of Hep3B liver cancer cells, with IC50 values ranging from 5.46 to 12.58 µM. These compounds disrupt spheroid formation in cancer cells, suggesting a novel mechanism of action .
  • Molecular Docking Studies : Molecular docking simulations have shown that thiophene derivatives bind effectively to the colchicine-binding site on tubulin, highlighting their potential as anticancer agents that can overcome multidrug resistance .
  • Antioxidant Activity : Recent studies have demonstrated that derivatives such as 3-amino thiophene-2-carboxamide exhibit high antioxidant activity comparable to standard antioxidants like ascorbic acid, suggesting their potential use in mitigating oxidative stress-related diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Antiproliferative Effects

  • Compound Tested : this compound
  • Cell Lines : Melanoma and Prostate Cancer
  • Mechanism : Inhibition of tubulin polymerization
  • Results : IC50 values in the low nanomolar range observed, indicating potent anticancer activity.

Antimicrobial Activity

The incorporation of sulfonamide groups into thiophene structures has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
3-(4-methoxy-N-methylphenylsulfonamido)...ModerateStrongInhibition of DHPS
Related Thiophene DerivativesVariableVariableDisruption of cell membrane integrity

Structure-Activity Relationship (SAR)

SAR studies reveal that specific substitutions on the thiophene ring significantly influence the biological activity of these compounds. For instance:

  • Modifications at the para position of the phenyl ring have been linked to enhanced anticancer and antimicrobial activities.
  • Electron-donating groups on the thiophene ring enhance cytotoxicity.
  • Variations in the linker between the thiophene and sulfonamide groups can modulate potency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamido Group

The sulfonamido moiety (-SO₂NMe-) exhibits reactivity toward nucleophiles due to the electron-withdrawing sulfonyl group. Key reaction pathways include:

Reaction TypeReagents/ConditionsProductsNotes
HydrolysisH₂O/H⁺ (acidic) or NaOH/H₂O (basic)Sulfonic acid derivative + amineAcidic conditions yield sulfonic acids; basic conditions may cleave the N–S bond .
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°CN-alkylated sulfonamideReactivity depends on steric hindrance from the 4-methylcyclohexyl group .

Example :
Under basic conditions, the sulfonamido group may undergo hydrolysis to form 3-amino-thiophene-2-carboxamide derivatives, though competing decomposition pathways are possible due to the thiophene ring’s sensitivity.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring’s electron-rich nature facilitates electrophilic substitution, primarily at the 4- and 5-positions (relative to the sulfonamido group at position 3):

Reaction TypeReagents/ConditionsProductsRegioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-thiophene derivativeDirected by sulfonamido group .
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃4-Halo-thiophene derivativeSteric effects from the 4-methylcyclohexyl group may reduce yields .

Mechanistic Insight :
The sulfonamido group acts as a meta-directing group, while the carboxamide at position 2 exerts ortho/para-directing effects, creating competitive regioselectivity. Computational studies suggest the 4-position is favored due to reduced steric clashes .

Functionalization of the Carboxamide Group

The carboxamide (-CONH-) group participates in condensation and hydrolysis reactions:

Reaction TypeReagents/ConditionsProductsYield*
Hydrolysis6M HCl, reflux, 12hThiophene-2-carboxylic acid~60% (analog)
CondensationEDCl/HOBt, R-NH₂, DCM, RTSecondary amide derivatives~75% (analog)

[](pplx://action/followup) * Yields extrapolated from structurally similar carboxamides .

Cross-Coupling Reactions Involving the Thiophene Core

The thiophene ring supports transition-metal-catalyzed coupling reactions, enabling structural diversification:

Reaction TypeReagents/ConditionsProductsCatalytic System
Suzuki–MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-thiophene hybridRequires halogenation at position 4 or 5 .
Oxidative HeckStyrene, Pd(OAc)₂, Ag₂CO₃, DMF, 100°CAlkenyl-thiophene derivativeLimited by carboxamide’s coordinating ability .

Example :
Halogenation at position 4 followed by Suzuki coupling with aryl boronic acids could yield biaryl analogs with enhanced π-conjugation .

Oxidation and Reduction Pathways

The compound’s stability under redox conditions is critical for pharmaceutical applications:

Reaction TypeReagents/ConditionsProductsOutcome
Sulfonamide OxidationmCPBA, CH₂Cl₂, 0°C → RTSulfone derivativeMay alter biological activity.
Thiophene ReductionH₂, Pd/C, EtOH, 50 psiDihydrothiophene analogPartial saturation disrupts aromaticity .

Steric and Electronic Effects on Reactivity

  • Steric Hindrance : The 4-methylcyclohexyl group impedes reactions at the carboxamide’s nitrogen, necessitating forcing conditions for alkylation or acylation .

  • Electronic Effects : The electron-withdrawing sulfonamido group deactivates the thiophene ring, slowing electrophilic substitutions compared to unsubstituted thiophenes .

Key Research Findings

  • Synthetic Accessibility : Multi-step routes involving amidation and sulfonylation are standard, with yields averaging 40–60% for final steps.

  • Stability : The compound is stable under ambient conditions but degrades in strong acids/bases, necessitating pH-controlled formulations for pharmaceutical use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations in Thiophene Carboxamides

The compound’s structural uniqueness lies in its 4-methylcyclohexyl and 4-methoxy-N-methylphenylsulfonamido groups. Key analogues and their distinguishing features include:

Compound Name Substituents Key Structural Differences Evidence Source
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide - 4-Chlorophenyl carboxamide
- 4-Chlorobenzylsulfonyl
Lacks methoxy and methylcyclohexyl groups; features dual chloro substituents
N-{4-[(4-Methylphenyl)Sulfamoyl]Phenyl}Thiophene-2-Carboxamide - 4-Methylphenylsulfamoyl
- Phenyl carboxamide
Sulfamoyl instead of sulfonamido; no cyclohexyl group
N-(2-Nitrophenyl)Thiophene-2-Carboxamide - 2-Nitrophenyl carboxamide Nitro group instead of sulfonamido; simpler substitution
N-(4-Chlorophenyl)-5-(3-(Piperidin-4-Yloxy)Phenyl)Thiophene-2-Carboxamide - Piperidinyloxy-phenyl
- 4-Chlorophenyl carboxamide
Bulky piperidine substituent; no sulfonamido group

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in , affecting electronic properties and reactivity.
  • Sulfonamido vs. Sulfamoyl : The sulfonamido group (SO₂-NMe) in the target compound differs from sulfamoyl (SO₂-NH-) in , altering hydrogen-bonding capacity and solubility.
Common Strategies for Thiophene Carboxamides
  • Coupling Reactions : Analogues in and were synthesized via carboxamide coupling using reagents like HATU or via cyclization with sodium ethoxide .
  • Purification : Silica gel chromatography (e.g., ) or recrystallization (e.g., ) are standard for isolating thiophene carboxamides.
Comparative Data Table
Property / Compound Target Compound N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide N-(2-Nitrophenyl)Thiophene-2-Carboxamide
Molecular Formula Not Provided C₁₈H₁₃Cl₂NO₃S₂ C₁₁H₈N₂O₃S
Molecular Weight Not Provided 426.34 g/mol 248.25 g/mol
Melting Point Not Provided Not Reported 397 K
Bioactivity Not Reported Antibacterial (implied by sulfonyl group) Genotoxicity reported in homologous compounds

Notes:

  • Bioactivity Gaps : The target compound’s biological data are absent in the evidence, but sulfonamido groups (as in ) are often associated with antibacterial or enzyme-inhibitory effects.

Supramolecular and Crystallographic Behavior

  • Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, which forms weak C–H⋯O/S interactions , the target compound’s methylcyclohexyl group may limit such interactions due to steric hindrance.
  • Tautomerism : Analogues like 1,2,4-triazole-thiones exhibit tautomerism, but the target compound’s rigid sulfonamido group likely prevents this.

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